![molecular formula C17H14Br2 B6294782 (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% CAS No. 2622154-83-8](/img/structure/B6294782.png)
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is a synthetic compound that is used for a variety of applications in scientific research. It is a member of the class of compounds known as spiroindanes, which are characterized by their fused bicyclic ring structure. This compound has many unique properties that make it an ideal choice for use in synthetic organic chemistry and biochemistry.
Mecanismo De Acción
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is believed to act as a substrate for a variety of enzymes. It is thought to be able to bind to the active sites of enzymes and facilitate their catalytic activity. This compound has been used in the study of the mechanism of action of enzymes such as cytochrome P450, which is involved in the metabolism of drugs, and proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has not been studied extensively for its biochemical and physiological effects. However, it has been used in the study of the mechanism of action of certain enzymes, which suggests that it may have some effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. It also has a relatively low cost, which makes it an attractive choice for use in research. However, it is not a very soluble compound, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the use of (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%. It could be used in the synthesis of novel compounds, such as pharmaceuticals, or in the study of the mechanism of action of enzymes. It could also be used to study the effects of various compounds on biochemical and physiological processes. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used to study the interactions between spiroindanes and other molecules.
Métodos De Síntesis
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is synthesized by a multi-step process. The first step involves the reaction of 2,2'-dibromo-3,3'-dimethoxy-1,1'-spirobi[1H-indene] with sodium hydride in the presence of anhydrous dimethyl sulfoxide (DMSO). This reaction produces (S)-7,7'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene], which is then purified by column chromatography. The final product is then recrystallized from a solution of methanol and water.
Aplicaciones Científicas De Investigación
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has been used in a variety of scientific research applications. It is commonly used as a substrate for the synthesis of various spiroindane derivatives, which are used in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of novel polymers, as well as in the study of the mechanism of action of certain enzymes.
Propiedades
IUPAC Name |
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQTZMJCHMVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)Br)C4=C1C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)
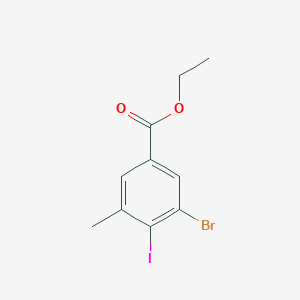

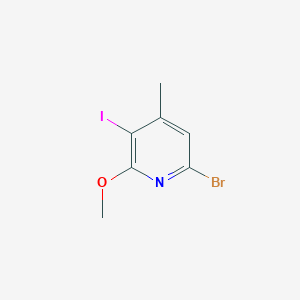
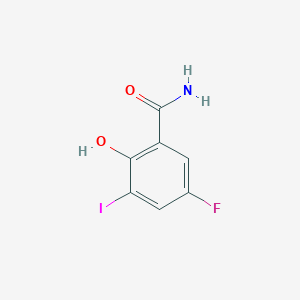
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
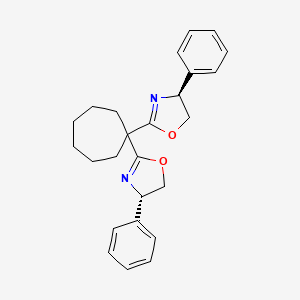
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
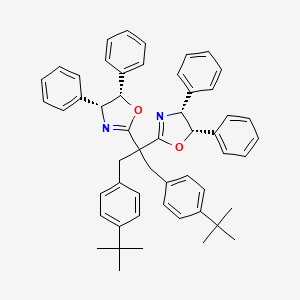
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)